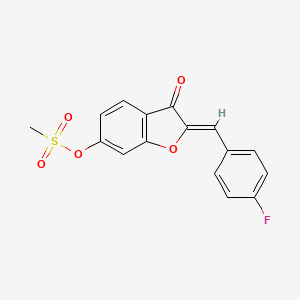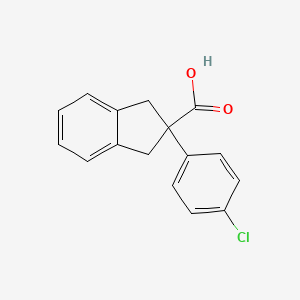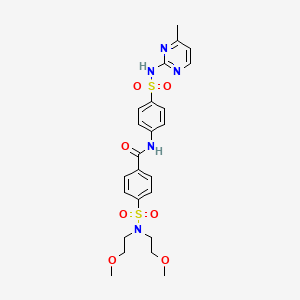
(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine
Vue d'ensemble
Description
“(2-(Trifluoromethyl)pyrimidin-5-YL)methanamine” is an organic compound with the molecular formula C6H6F3N3 . It has a molecular weight of 177.13 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H,1,10H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Wnt β-Catenin Agonists for Bone Disorders
Research led by Pelletier et al. (2009) highlights the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt β-catenin cellular messaging system, showing promise in the treatment of bone disorders. This compound demonstrated a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating its potential as a therapeutic agent for enhancing bone formation (Pelletier et al., 2009).
Anticancer Activity of Palladium and Platinum Complexes
A study by Mbugua et al. (2020) on new palladium (Pd) II and platinum (Pt) II complexes based on pyrrole Schiff bases, including R-(pyridin-2-yl)methanamine derivatives, demonstrated significant anticancer activity against various human cancerous cell lines. This research suggests the potential of these complexes in developing selective cancer therapies (Mbugua et al., 2020).
Synthesis and Antimicrobial Activity of Pyrimidine Derivatives
Mallikarjunaswamy et al. (2017) explored the synthesis of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives and evaluated their in vitro antimicrobial activity. This work contributes to the search for new antimicrobial agents with enhanced efficacy (Mallikarjunaswamy et al., 2017).
ERK1/2 Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists
Research on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives by Sniecikowska et al. (2019) identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated robust antidepressant-like activity, highlighting their potential in developing novel antidepressant therapies (Sniecikowska et al., 2019).
Design and Synthesis of Antifolates
A study by Gangjee et al. (2007) on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates aimed at inhibiting dihydrofolate reductase (DHFR) showcases the utility of pyrimidine derivatives in designing antitumor agents. The classical compound was a potent inhibitor of human DHFR and showed significant antitumor activity (Gangjee et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-N-methylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-7-9-4-6(8-2)5-10-7/h4-5,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAIAYPPUVKXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697624 | |
| Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
608515-92-0 | |
| Record name | 2-Ethyl-N-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2843063.png)

![2-(4-(Piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2843065.png)
![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2843067.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2843070.png)


![12-(Benzenesulfonyl)-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2843074.png)
![methyl 1-[(2-formylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2843075.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)
![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)